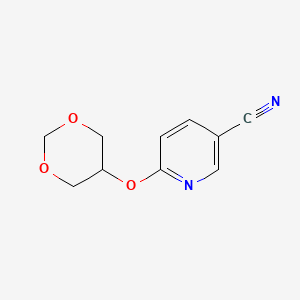
6-(1,3-Dioxan-5-yloxy)nicotinonitrile
概要
説明
6-(1,3-Dioxan-5-yloxy)nicotinonitrile is a chemical compound that has garnered attention in the scientific community due to its potential therapeutic and industrial applications. This compound is characterized by its unique structure, which includes a nicotinonitrile core and a 1,3-dioxane ring.
準備方法
The synthesis of 6-(1,3-Dioxan-5-yloxy)nicotinonitrile typically involves the reaction of nicotinonitrile with a 1,3-dioxane derivative under specific conditions. The reaction conditions often include the use of a base and a solvent to facilitate the reaction . Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.
化学反応の分析
6-(1,3-Dioxan-5-yloxy)nicotinonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Substitution reactions can occur at the nicotinonitrile core or the 1,3-dioxane ring, depending on the reagents and conditions used.
科学的研究の応用
6-(1,3-Dioxan-5-yloxy)nicotinonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
類似化合物との比較
生物活性
6-(1,3-Dioxan-5-yloxy)nicotinonitrile, a compound characterized by its unique dioxane moiety attached to a nicotinonitrile structure, has garnered attention in pharmacological research due to its potential biological activities. This article synthesizes current findings on the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The chemical structure of this compound is as follows:
- Chemical Formula : CHNO
- CAS Number : 1287217-37-1
This compound features a pyridine ring with a nitrile group and a dioxane ether, which may influence its interaction with biological targets.
Research indicates that compounds similar to this compound may interact with various biological pathways:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may inhibit enzymes involved in metabolic pathways, particularly those related to the kynurenine pathway, which is crucial in neurobiology and cancer metabolism .
- Neuroprotective Effects : The compound's structure suggests potential interactions with nicotinic acetylcholine receptors (nAChRs), which are implicated in neuroprotection and cognitive enhancement .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and similar compounds:
| Activity | Effect | Reference |
|---|---|---|
| Enzyme Inhibition | Kynurenine aminotransferase (KAT) | |
| Neuroprotection | Modulation of nAChRs | |
| Cytotoxicity | Potential anti-cancer properties |
Study 1: Kynurenine Pathway Modulation
A study investigated the effects of various compounds on the kynurenine pathway. It was found that certain derivatives could significantly alter levels of kynurenine and its metabolites, suggesting potential for neuroprotective strategies in conditions like depression and neurodegeneration .
Study 2: Antitumor Activity
Research on gold(III) complexes revealed that compounds structurally related to nicotinonitriles exhibited cytotoxic properties against cancer cell lines. This suggests that the dioxane-linked nicotinonitriles could also possess similar antitumor activity .
特性
IUPAC Name |
6-(1,3-dioxan-5-yloxy)pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c11-3-8-1-2-10(12-4-8)15-9-5-13-7-14-6-9/h1-2,4,9H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSJRPIHQNBIASW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COCO1)OC2=NC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















